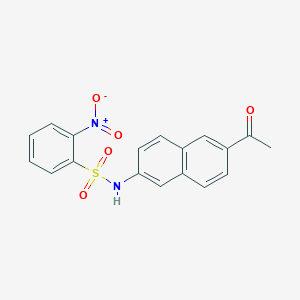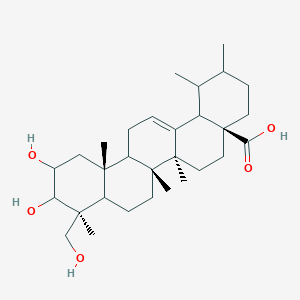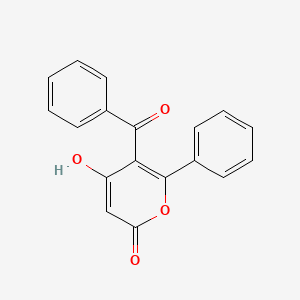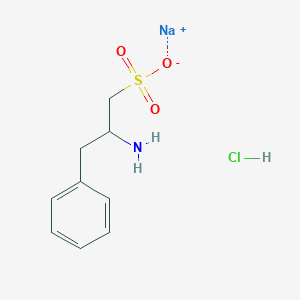
2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen is a complex organic compound with the molecular formula C18H14N2O5S and a molecular weight of 370.37916 . This compound is characterized by the presence of an aceto group, a nitrophenyl group, and a sulfonamido group attached to a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen typically involves multi-step organic reactions. The process begins with the nitration of a suitable naphthalene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonamido group. The final step involves the acetylation of the compound to introduce the aceto group. Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents is carefully managed to ensure high purity and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aceto-6-(2-aminophenyl)sulfonamido-naphthalen
- 2-Aceto-6-(2-chlorophenyl)sulfonamido-naphthalen
- 2-Aceto-6-(2-methylphenyl)sulfonamido-naphthalen
Uniqueness
2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C18H14N2O5S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N-(6-acetylnaphthalen-2-yl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H14N2O5S/c1-12(21)13-6-7-15-11-16(9-8-14(15)10-13)19-26(24,25)18-5-3-2-4-17(18)20(22)23/h2-11,19H,1H3 |
InChI-Schlüssel |
CMSZFCSRABYINY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(8S,9S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B14800888.png)
![2-(7-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800890.png)



![2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid](/img/structure/B14800930.png)

![8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800947.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800951.png)

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14800965.png)
![N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-3-phenylpropanehydrazide](/img/structure/B14800974.png)

![[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B14800993.png)
